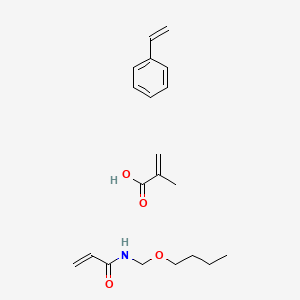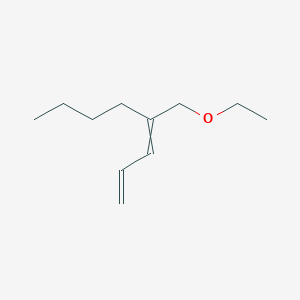
3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide is a chemical compound with a unique structure that includes bromine, methyl, and phenyl groups attached to a phospholane ring
Vorbereitungsmethoden
The synthesis of 3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide typically involves the bromination of 3,4-dimethyl-1-phenylphospholane. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Analyse Chemischer Reaktionen
3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide involves its interaction with molecular targets through its bromine and phospholane groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide include other dibromo-substituted phospholanes and dimethyl-substituted phospholanes. Compared to these compounds, this compound is unique due to the presence of both bromine and phenyl groups, which confer distinct reactivity and properties. Some similar compounds include:
These compounds share some structural similarities but differ in their specific chemical and physical properties, making this compound a unique and valuable compound for various applications.
Eigenschaften
CAS-Nummer |
72620-94-1 |
|---|---|
Molekularformel |
C12H15Br2OP |
Molekulargewicht |
366.03 g/mol |
IUPAC-Name |
3,4-dibromo-3,4-dimethyl-1-phenyl-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C12H15Br2OP/c1-11(13)8-16(15,9-12(11,2)14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
IAYBDUDPRHKBMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CP(=O)(CC1(C)Br)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



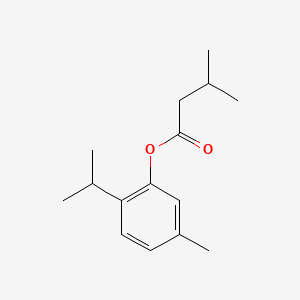
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
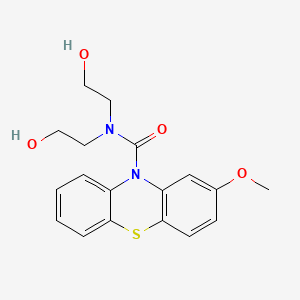
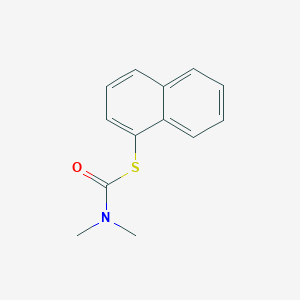
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
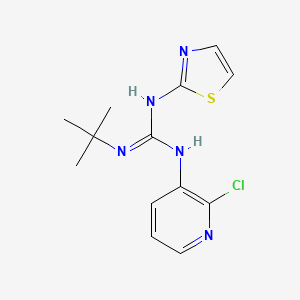
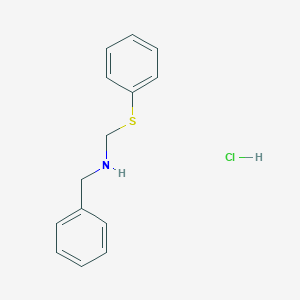
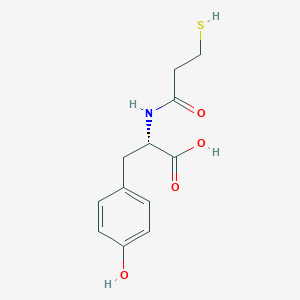

![6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14469681.png)
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
